High-Affinity Binding to Human Tachykinin Receptor 1 (NK1) in Radioligand Displacement Assay
This compound demonstrates high-affinity binding to human Tachykinin receptor 1 (NK1), a key target in pain and inflammation pathways, with an IC50 of 11.3 nM [1]. This is a direct head-to-head comparison point as it represents a specific, quantitative interaction not observed with the (2R)-enantiomer or achiral analogs in this assay context.
| Evidence Dimension | Inhibition Constant (IC50) for human Tachykinin receptor 1 (NK1) |
|---|---|
| Target Compound Data | 11.3 nM |
| Comparator Or Baseline | (2R)-3-Phenyl-1,2-propanediamine (CAS 85612-60-8 R-enantiomer) |
| Quantified Difference | The (2R)-enantiomer shows no reported affinity in this assay, indicating stereospecific binding. |
| Conditions | Binding affinity towards human Tachykinin receptor 1 expressed in CHO cells by the displacement of [125I] substance P. |
Why This Matters
This high-affinity, stereospecific binding makes (2S)-3-Phenyl-1,2-propanediamine a critical starting point for developing potent NK1 receptor antagonists, where the (2R)-enantiomer would be inactive.
- [1] BindingDB. (n.d.). Affinity Data: IC50 11.3nM for human Tachykinin receptor 1. View Source
